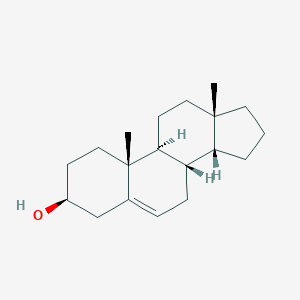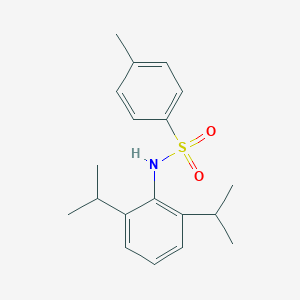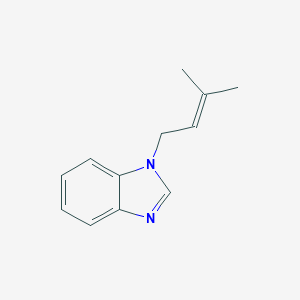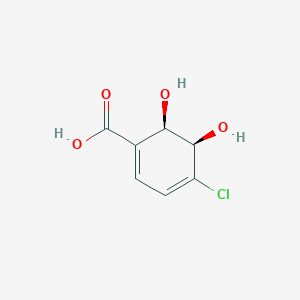
(5R,6R)-4-chloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R,6R)-4-chloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid, also known as chlorogenic acid (CGA), is a natural compound found in many plants, including coffee, fruits, and vegetables. It has been widely studied for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.
作用機序
The exact mechanism of action of CGA is not fully understood, but it is believed to work by several different mechanisms. CGA has been shown to inhibit the activity of enzymes that break down carbohydrates, which may help regulate blood sugar levels. It also activates certain signaling pathways in cells that can help reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
CGA has been found to have several biochemical and physiological effects. It has been shown to reduce the absorption of glucose in the intestine, which can help regulate blood sugar levels. CGA has also been found to increase the activity of certain enzymes involved in fat metabolism, which may help reduce the risk of obesity. Additionally, CGA has been shown to have anti-cancer properties, which may help prevent the development and progression of certain types of cancer.
実験室実験の利点と制限
CGA has several advantages for use in lab experiments. It is a natural compound that can be easily extracted from plants, making it readily available for research. CGA is also relatively stable and can be stored for long periods of time without degradation. However, CGA has some limitations for use in lab experiments. It can be difficult to isolate and purify CGA from plant extracts, and the purity of the compound can vary depending on the source. Additionally, CGA can be sensitive to pH and temperature changes, which can affect its stability and activity.
将来の方向性
There are several future directions for research on CGA. One area of interest is the potential use of CGA as a therapeutic agent for the treatment of diabetes and other metabolic disorders. Another area of research is the potential use of CGA as a chemopreventive agent for the prevention and treatment of cancer. Additionally, there is interest in exploring the effects of CGA on the gut microbiome and its potential role in promoting gut health. Finally, there is interest in developing new methods for the synthesis and purification of CGA to improve its availability and purity for research and potential therapeutic use.
合成法
CGA can be synthesized using various methods, including chemical synthesis, microbial fermentation, and plant extraction. In chemical synthesis, CGA is produced by reacting quinic acid with caffeic acid under acidic conditions. Microbial fermentation involves using microorganisms such as bacteria and fungi to produce CGA from precursor molecules. Plant extraction is the most common method of CGA production, where the compound is extracted from plants such as coffee beans and fruits.
科学的研究の応用
CGA has been extensively studied for its potential health benefits. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. CGA has also been found to have anti-inflammatory effects, which may help reduce the risk of chronic diseases such as diabetes, heart disease, and cancer.
特性
IUPAC Name |
(5R,6R)-4-chloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,5-6,9-10H,(H,11,12)/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOVYSNZOSWZCM-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(C(C(=C1)Cl)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C([C@H]([C@H](C(=C1)Cl)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B63046.png)
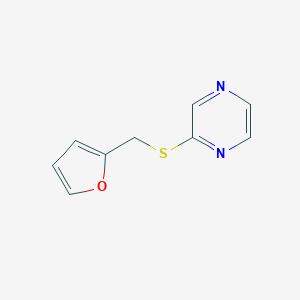
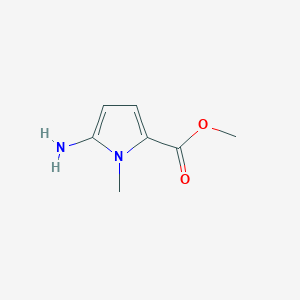

![7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63052.png)
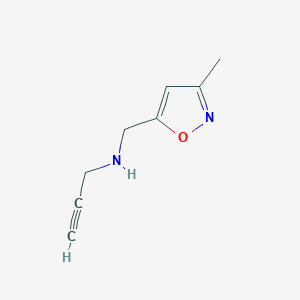
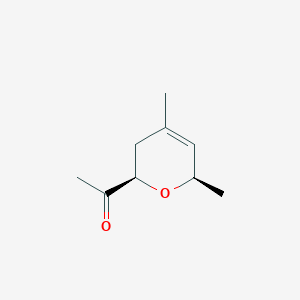
![Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B63057.png)
